Methyl 2-chloro-4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate
CAS No.:
Cat. No.: VC17635475
Molecular Formula: C9H13ClO4
Molecular Weight: 220.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13ClO4 |
|---|---|
| Molecular Weight | 220.65 g/mol |
| IUPAC Name | methyl 2-chloro-7,7-dimethyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate |
| Standard InChI | InChI=1S/C9H13ClO4/c1-7(2)8(4-5-13-7)9(10,14-8)6(11)12-3/h4-5H2,1-3H3 |
| Standard InChI Key | LPXDXTFVCQVQKT-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C2(CCO1)C(O2)(C(=O)OC)Cl)C |
Introduction
Methyl 2-chloro-4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is a synthetic organic compound notable for its unique spirocyclic structure. This compound is characterized by the presence of a chlorine atom and a dioxaspiro framework fused to a heptane skeleton, which contributes to its distinct chemical properties and potential applications in various fields such as organic synthesis and medicinal chemistry.
Chemical Identification
-
IUPAC Name: Methyl 2-chloro-4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate
-
Molecular Formula: C9H13ClO4
-
Molecular Weight: 220.65 g/mol
-
CAS Number: 1880830-23-8
-
PubChem CID: 131069946
Synthesis Methods
The synthesis of methyl 2-chloro-4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate typically involves multi-step organic reactions:
-
Formation of Dioxaspiro Structure: Cyclization reactions using suitable precursors.
-
Chlorination Step: Achieved using chlorinating agents like thionyl chloride or phosphorus trichloride under controlled conditions.
-
Esterification: The final step involves reacting the intermediate with methyl alcohol in the presence of an acid catalyst.
Potential Applications
The compound has potential applications in various fields:
-
Organic Synthesis: Due to its unique structure and reactivity patterns.
-
Medicinal Chemistry: Preliminary studies suggest it may interact with specific enzymes or receptors, indicating potential therapeutic applications.
Biological Activity and Research Findings
Current research into the biological activity of methyl 2-chloro-4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is ongoing:
Interaction Studies
These studies focus on how the compound interacts with various biomolecules, potentially acting as an inhibitor or modulator of specific biochemical pathways.
Comparison with Related Compounds
This compound shares structural similarities with other dioxaspiro compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate | C9H14O4 | Lacks chlorine but has a similar spirocyclic structure |
| Methyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate | C9H14O4 | Different substitution patterns on the heptane ring |
| Methyl 2-chloro-6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate | C9H13ClO4 | Contains a chlorine atom but differs in methyl group positions |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume